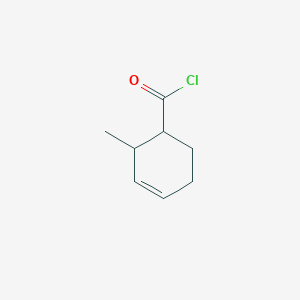

2-Methylcyclohex-3-ene-1-carbonyl chloride

Description

Contextual Significance of Cyclohexene (B86901) Derivatives in Contemporary Organic Synthesis

Cyclohexene derivatives are fundamental building blocks in modern organic synthesis. Their six-membered ring structure is a common motif in a multitude of natural products and pharmaceuticals. The presence of a double bond within the ring allows for a wide range of chemical transformations, including oxidation, reduction, and addition reactions, enabling the introduction of various functional groups with a high degree of stereocontrol.

One of the most powerful methods for the formation of cyclohexene rings is the Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder in 1928. wikipedia.orgbluffton.edusigmaaldrich.combritannica.com This reaction involves the cycloaddition of a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene. wikipedia.org The reliability and stereochemical predictability of the Diels-Alder reaction have made it a cornerstone of organic synthesis for constructing complex cyclic systems. wikipedia.org

The versatility of cyclohexene derivatives extends to their use as precursors for a variety of other cyclic and acyclic compounds. For instance, oxidative cleavage of the double bond can yield dicarboxylic acids, which are important monomers in the polymer industry. Furthermore, the functionalization of the cyclohexene ring is crucial in the synthesis of agrochemicals and fragrances.

Overview of Acyl Chlorides as Activated Carboxylic Acid Derivatives

Acyl chlorides, also known as acid chlorides, are a class of organic compounds containing the functional group -COCl. They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. wikipedia.orgbyjus.com This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides valuable reagents in a variety of nucleophilic acyl substitution reactions. savemyexams.com

The high reactivity of acyl chlorides stems from the fact that the chloride ion is an excellent leaving group. researchgate.net Consequently, they readily react with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and water to hydrolyze back to the corresponding carboxylic acid. wikipedia.orgsavemyexams.com This reactivity makes them superior to carboxylic acids in many synthetic applications where the direct reaction of the carboxylic acid is too slow or requires harsh conditions.

In the laboratory, acyl chlorides are commonly synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). wikipedia.orgsavemyexams.comlibretexts.org The choice of reagent often depends on the desired purity of the product and the sensitivity of other functional groups in the molecule.

Stereochemical Considerations and Isomerism within the 2-Methylcyclohex-3-ene-1-carbonyl Chloride Framework

The structure of this compound presents several interesting stereochemical features. The presence of two chiral centers at the C1 and C2 positions, where the carbonyl chloride and methyl groups are attached, respectively, gives rise to the possibility of stereoisomerism.

Specifically, the molecule can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The relative orientation of the methyl group and the carbonyl chloride group can be described as either cis (on the same side of the ring) or trans (on opposite sides of the ring). msu.edu

This leads to the existence of two pairs of enantiomers:

(1R, 2S)-2-Methylcyclohex-3-ene-1-carbonyl chloride and (1S, 2R)-2-Methylcyclohex-3-ene-1-carbonyl chloride (cis isomers).

(1R, 2R)-2-Methylcyclohex-3-ene-1-carbonyl chloride and (1S, 2S)-2-Methylcyclohex-3-ene-1-carbonyl chloride (trans isomers).

The cis and trans isomers are diastereomers of each other. idc-online.comlibretexts.org The stereochemical outcome of the synthesis of this molecule would be highly dependent on the starting materials and the reaction conditions employed. For example, a Diels-Alder approach could offer significant control over the relative stereochemistry of the substituents.

| Stereoisomer Type | Description | Specific Isomers |

|---|---|---|

| Enantiomers (cis) | Non-superimposable mirror images with substituents on the same side of the ring. | (1R, 2S) and (1S, 2R) |

| Enantiomers (trans) | Non-superimposable mirror images with substituents on opposite sides of the ring. | (1R, 2R) and (1S, 2S) |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Any cis isomer is a diastereomer of any trans isomer. |

Historical Development and Early Research Trends Related to Cyclic Carbonyl Chlorides

The development of synthetic methods for acyl chlorides dates back to the 19th century, with the discovery that carboxylic acids could be converted into these more reactive species. The use of reagents like phosphorus chlorides became standard practice in early organic chemistry laboratories.

The synthesis of cyclic carbonyl chlorides is intrinsically linked to the development of methods for constructing cyclic systems. The aforementioned Diels-Alder reaction, first reported in 1928, provided a powerful and general method for the synthesis of cyclohexene derivatives. wikipedia.org This opened the door for the preparation of a vast number of functionalized cyclic compounds.

Early research into the reactions of cyclic carbonyl compounds was driven by the desire to understand the influence of the ring structure on reactivity. Studies on nucleophilic addition to cyclic ketones, for instance, have a long history and have contributed significantly to our understanding of stereoelectronics and conformational analysis. academie-sciences.frresearchgate.net The synthesis and reactivity of cyclic acyl chlorides would have been a natural extension of this work, allowing chemists to explore the preparation of a wider range of cyclic derivatives.

While specific early research reports on this compound are not prominent in the historical literature, its synthesis and study would have been a logical step in the broader exploration of cyclohexene chemistry and the application of acyl chlorides in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

32893-59-7 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-methylcyclohex-3-ene-1-carbonyl chloride |

InChI |

InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3 |

InChI Key |

PEWQXAKDEXZZGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CCCC1C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylcyclohex 3 Ene 1 Carbonyl Chloride

Preparation from Corresponding Carboxylic Acids

The most direct route to 2-Methylcyclohex-3-ene-1-carbonyl chloride involves the chlorination of 2-Methylcyclohex-3-ene-1-carboxylic acid. This transformation can be accomplished using several common chlorinating agents, each with its own set of advantages and reaction conditions.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. libretexts.orgmasterorganicchemistry.comresearchgate.net The reaction proceeds by the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org

The general reaction can be represented as: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Typical conditions for this type of reaction involve refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent.

Table 1: Typical Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition |

|---|---|

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Neat or inert solvents (e.g., DCM) |

| Temperature | Room temperature to reflux |

Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion, often favored for its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl). nih.govchemicalbook.com The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). nih.gov

Similarly, phosphoryl chloride (POCl₃) can be employed, often in the presence of a base, to generate the acyl chloride. mdpi.comrsc.org This method is particularly useful in certain contexts, though it may require more stringent purification to remove phosphorus-containing byproducts. The reaction with phosphoryl chloride is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate. mdpi.com

Table 2: Comparison of Oxalyl Chloride and Phosphoryl Chloride in Acyl Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Oxalyl Chloride | Inert solvent (e.g., DCM), catalytic DMF, room temperature | CO, CO₂, HCl (gaseous) | Generally mild and high-yielding |

An alternative to direct chlorination involves the activation of the carboxylic acid through the formation of a mixed anhydride. This activated intermediate is then more susceptible to nucleophilic attack by a chloride source. For instance, the carboxylic acid can be treated with another acid chloride to form an unsymmetrical anhydride, which can then react to yield the desired acyl chloride. google.comchadsprep.com Another approach involves the use of reagents that form a reactive anhydride in situ, which then facilitates the introduction of the chloride. nih.govacs.org

Approaches Involving Cycloaddition Reactions

The core 2-methylcyclohex-3-ene structure of the target molecule is efficiently synthesized via the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. researchgate.netnih.gov

The precursor, 2-Methylcyclohex-3-ene-1-carboxylic acid, can be synthesized through a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. In this specific case, the reaction occurs between isoprene (B109036) (2-methyl-1,3-butadiene) and acrylic acid (propenoic acid). This reaction creates the cyclohexene (B86901) ring with the desired methyl and carboxyl substituents. researchgate.netresearchgate.net

The general reaction is as follows: Isoprene + Acrylic Acid → 2-Methylcyclohex-3-ene-1-carboxylic acid + 4-Methylcyclohex-3-ene-1-carboxylic acid

The reaction typically requires thermal conditions or the use of a Lewis acid catalyst to proceed efficiently.

The Diels-Alder reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like acrylic acid can lead to the formation of two constitutional isomers, often referred to as the "ortho" (1,2-substituted) and "para" (1,4-substituted) products. chemistrysteps.commasterorganicchemistry.comyoutube.com In the reaction between isoprene and acrylic acid, the major product is typically the 4-methyl isomer ("para"), with the 3-methyl isomer ("meta") being a minor product. The desired 2-methyl isomer is not the primary product in this specific reaction under normal conditions. However, the regioselectivity can be influenced by factors such as the reaction temperature, solvent, and the presence of catalysts. researchgate.netchemistrysteps.com

Table 3: Regioselectivity in the Diels-Alder Reaction of Isoprene and Acrylic Acid

| Product | Common Name | Typical Ratio |

|---|---|---|

| 4-Methylcyclohex-3-ene-1-carboxylic acid | "para" adduct | Major |

Furthermore, the stereochemistry of the Diels-Alder reaction is also a critical aspect. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.commasterorganicchemistry.comyoutube.com For the reaction of isoprene and acrylic acid, the carboxyl group can be oriented either endo or exo in the transition state. The endo product is generally favored kinetically due to secondary orbital interactions, although the exo product is often the thermodynamically more stable isomer. youtube.comyoutube.com

Alternative and Emerging Synthetic Routes

Traditional methods for the synthesis of acyl chlorides often involve the use of stoichiometric and harsh halogenating agents. However, modern organic synthesis is increasingly focused on the development of more sustainable and efficient catalytic and photoinduced methodologies.

The direct catalytic synthesis of cyclohexene carbonyl chlorides is an area of ongoing research. While specific methods for this compound are not extensively documented, analogous catalytic transformations for the synthesis of substituted acyl-cyclohexenes and the formation of acid chlorides from carboxylic acids provide a strong foundation for potential synthetic routes.

One promising approach involves the iridium(I)-catalyzed atom-economical synthesis of substituted acyl-cyclohexenes from 1,5-diols and pentamethylacetophenone. nih.govacs.org This process, which operates via a tandem acceptorless dehydrogenation- nih.govrsc.org-hydride shift cascade, yields a variety of functionalized acyl-cyclohexene products. nih.govacs.org The resulting cyclohexenyl ketone could then, in principle, be converted to the corresponding carboxylic acid and subsequently to the target carbonyl chloride using standard chlorinating agents, or potentially through a direct catalytic carbonylation-chlorination sequence.

A palladium-catalyzed difunctionalization of unsaturated C-C bonds with acid chlorides has also been reported, which proceeds with cleavage of the C-COCl bond and addition across an alkene or alkyne. nih.gov While this method generates new acid chlorides, its direct application to the synthesis of the target molecule would require a specifically designed unsaturated precursor.

The following table summarizes representative catalytic methods for the synthesis of substituted cyclohexene derivatives, which could be adapted for the synthesis of precursors to this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [Ir(cod)Cl]₂ / CataCXium A | Pentamethylacetophenone, 1,5-diols | Acyl-cyclohexenes | High | nih.govacs.org |

| Pd(dba)₂ / Xantphos | Acid chlorides, Strained alkenes | New acid chlorides | Good | nih.gov |

| Rhodium(III) complexes | Cyclohexadienone-tethered allenes | Bicyclic structures | Not specified | nih.gov |

Table 1: Examples of Catalytic Methods for Cyclohexene Derivative Synthesis

Photoinduced reactions offer a mild and often highly selective alternative for the synthesis of complex organic molecules. The application of photochemistry to the synthesis of carbonyl compounds and functionalized cyclohexenes is a burgeoning field. nih.govmdpi.comresearchgate.net

Photoredox catalysis, in particular, has emerged as a powerful tool for the generation of reactive intermediates under mild conditions. For instance, a visible-light-driven photoredox-catalyzed radical cyclization has been developed for the synthesis of cyclopentene (B43876) and cyclohexene derivatives. acs.org This method could potentially be adapted to precursors of this compound.

Furthermore, photo-induced reactions of carbonyl compounds, such as the Paterno-Büchi reaction, involve the [2+2] cycloaddition of a carbonyl group with an alkene to form an oxetane, which can then undergo further transformations. researchgate.netnih.gov While not a direct route to the target carbonyl chloride, these methods highlight the potential of photochemical strategies in the synthesis of complex cyclic systems.

A protocol for the anaerobic oxidation of alcohols and aldehydes to ketones and carboxylic acids, respectively, using photoexcited nitroarenes has been reported. chemrxiv.org This suggests a potential photoinduced route to the corresponding carboxylic acid precursor of the target molecule.

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Photoredox Radical Cyclization | Alkyne-tethered α-sulfonyl esters | Cyclopentene/Cyclohexene derivatives | Mild conditions, high efficiency | acs.org |

| Photo-induced [2+2] Cycloaddition | Carbonyl compounds, Alkenes | Oxetanes | Formation of four-membered rings | researchgate.netnih.gov |

| Photoinduced Oxidation | Alcohols, Aldehydes | Ketones, Carboxylic acids | Anaerobic conditions, use of nitroarenes | chemrxiv.org |

Table 2: Examples of Photoinduced Reactions for the Synthesis of Cyclic and Carbonyl Compounds

Chiral Synthesis and Enantioselective Approaches

The presence of stereocenters in this compound necessitates the use of enantioselective synthetic methods to obtain stereoisomerically pure forms of the compound.

Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is a cornerstone of modern stereoselective synthesis. The Diels-Alder reaction is a powerful tool for the construction of cyclohexene rings with control over the stereochemistry of up to four new chiral centers. mdpi.com The use of chiral Lewis acids or chiral dienophiles can lead to high levels of enantioselectivity in the formation of substituted cyclohexenes.

Organocatalysis has also emerged as a powerful strategy for the asymmetric synthesis of functionalized cyclohexanes. rsc.orgnih.govnih.govorganic-chemistry.org For example, a highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by an amino-squaramide catalyst can produce fully substituted cyclohexanes with five contiguous stereogenic centers in good yields and excellent stereoselectivities. rsc.orgnih.govnih.gov

The following table provides examples of asymmetric induction methods for the synthesis of chiral cyclohexene derivatives.

| Method | Catalyst/Reagent | Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Diels-Alder | Chiral Lewis Acids | High ee | mdpi.com |

| Organocatalytic Michael Addition | Amino-squaramide catalyst | >30:1 dr, 96-99% ee | rsc.orgnih.govnih.gov |

| Rhodium-catalyzed 1,4-addition | [Rh(cod)Cl]₂ / (R)-BINAP | >96% ee | mdpi.com |

Table 3: Asymmetric Induction in the Synthesis of Chiral Cyclohexene Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and often recovered. Evans' oxazolidinone auxiliaries, for instance, have been widely used in a variety of asymmetric transformations, including the synthesis of chiral carbonyl compounds. researchgate.net

In the context of synthesizing chiral 2-methylcyclohexane carboxylic acids, a related saturated compound, the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts has been shown to be highly diastereoselective, achieving a diastereomeric excess of up to 96%. nih.gov The pyroglutamate (B8496135) acts as a chiral auxiliary, shielding one face of the aromatic ring during hydrogenation. nih.gov

Chiral catalysts, such as chiral rhodium complexes, can also be employed to achieve high enantioselectivity. An asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone has been used to synthesize 3-alkenyl-2-methylcyclohexanones with excellent enantiomeric excess. mdpi.com This ketone could then be converted to the target carbonyl chloride.

Organocatalysts, such as chiral prolinol derivatives, have also been successfully used in the enantioselective synthesis of cyclohexenone derivatives. organic-chemistry.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, leading to highly stereoselective transformations. organic-chemistry.org

| Approach | Catalyst/Auxiliary | Substrate Type | Stereoselectivity | Reference |

| Chiral Auxiliary | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | 2-Methylbenzoyl derivative | up to 96% de | nih.gov |

| Chiral Catalyst | [Rh(cod)Cl]₂ / (R)-BINAP | 2-Cyclohexenone | >96% ee | mdpi.com |

| Organocatalyst | Chiral prolinol derivative | Diketone | High ee | organic-chemistry.org |

Table 4: Use of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chemical Reactivity and Mechanistic Studies of 2 Methylcyclohex 3 Ene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 2-Methylcyclohex-3-ene-1-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. savemyexams.com This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. savemyexams.comdocbrown.info

Reaction with Alcohols for Ester Formation

The reaction of this compound with alcohols is a versatile and efficient method for the synthesis of corresponding esters. libretexts.org This process, known as esterification, is an addition-elimination reaction where the alcohol acts as the nucleophile. savemyexams.comyoutube.com The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon. youtube.com This is followed by the elimination of a hydrogen chloride (HCl) molecule, yielding the ester product. savemyexams.com This method is often preferred over Fischer esterification (reacting a carboxylic acid with an alcohol) because the reaction is faster and proceeds to completion, as acyl chlorides are more reactive than carboxylic acids. savemyexams.commasterorganicchemistry.com

Table 1: Esterification of this compound with Various Alcohols

| Reactant Alcohol | IUPAC Name of Ester Product |

|---|---|

| Methanol | Methyl 2-methylcyclohex-3-ene-1-carboxylate |

| Ethanol | Ethyl 2-methylcyclohex-3-ene-1-carboxylate |

| Isopropanol | Isopropyl 2-methylcyclohex-3-ene-1-carboxylate |

Reaction with Amines for Amide Synthesis

This compound readily reacts with primary and secondary amines to form amides. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly at room temperature. fishersci.co.uk The mechanism involves a nucleophilic attack on the carbonyl carbon by the lone pair of electrons on the nitrogen atom of the amine. savemyexams.com This is followed by the elimination of a chloride ion and a proton to form the amide and hydrogen chloride. savemyexams.com A base, such as a tertiary amine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion. fishersci.co.uk This method is a cornerstone of organic synthesis for creating stable amide bonds. acs.orgacs.org

Table 2: Amide Synthesis from this compound

| Reactant Amine | IUPAC Name of Amide Product |

|---|---|

| Ammonia | 2-Methylcyclohex-3-ene-1-carboxamide |

| Methylamine | N,2-Dimethylcyclohex-3-ene-1-carboxamide |

| Diethylamine | N,N-Diethyl-2-methylcyclohex-3-ene-1-carboxamide |

Hydrolysis Pathways and Kinetics

Acyl chlorides are readily hydrolyzed by water to form carboxylic acids and hydrogen chloride. savemyexams.comsavemyexams.com The reaction of this compound with water is a rapid addition-elimination process where a water molecule acts as the nucleophile. savemyexams.comdocbrown.info The high reactivity is attributed to the significant partial positive charge on the carbonyl carbon, which is polarized by two electronegative atoms (oxygen and chlorine), weakening the C-Cl bond. savemyexams.comdocbrown.info

The hydrolysis of acyl chlorides typically follows pseudo-first-order kinetics. researchgate.net The mechanism can vary, ranging from a concerted SN2 process to an SN1 mechanism involving a cationic intermediate, or even a third-order reaction where a second water molecule acts as a general base catalyst. researchgate.net The specific pathway is influenced by the structure of the acyl chloride and the reaction conditions. researchgate.net

Table 3: Hydrolysis of this compound

| Reactant | Product(s) | Reaction Type |

|---|

Reaction with Organometallic Reagents (e.g., Grignard, Organocuprate)

The reaction of this compound with organometallic reagents provides a powerful tool for carbon-carbon bond formation, with the product depending on the reagent used.

Grignard Reagents (RMgX): These highly reactive reagents add to the acyl chloride twice. chemistrysteps.commasterorganicchemistry.com The first addition results in the formation of a ketone intermediate via nucleophilic acyl substitution. masterorganicchemistry.com However, ketones are also highly reactive towards Grignard reagents, leading to a second nucleophilic addition to the ketone's carbonyl group. chemistrysteps.commasterorganicchemistry.com After an acidic workup, the final product is a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added to the original carbonyl carbon. libretexts.org

Organocuprate Reagents (R₂CuLi, Gilman Reagents): In contrast, organocuprates are less reactive than Grignard reagents. chemistrysteps.com This reduced reactivity allows them to react with the highly reactive acyl chloride but not with the resulting ketone. chemistrysteps.comorganicchemistrytutor.com Consequently, the reaction stops after a single addition, providing an excellent method for the selective synthesis of ketones from acyl chlorides. organicchemistrytutor.commasterorganicchemistry.com

Table 4: Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Methylcyclohex-3-en-1-yl)ethan-1-one | 2-(2-Methylcyclohex-3-en-1-yl)propan-2-ol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Not applicable | 1-(2-Methylcyclohex-3-en-1-yl)ethan-1-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-Methylcyclohex-3-en-1-yl)(phenyl)methanone | (2-Methylcyclohex-3-en-1-yl)diphenylmethanol |

Rearrangement Reactions and Carbocation Chemistry

Under acidic conditions or in the presence of Lewis acids, this compound can generate carbocationic intermediates that are susceptible to rearrangement.

The formation of a carbocation can occur at various positions within the cyclohexene (B86901) ring, either through protonation of the double bond or through ionization of the acyl chloride. The stability of the resulting carbocation (tertiary > secondary > primary) will dictate the subsequent reaction pathways.

Once formed, a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or a 1,2-alkyl (methyl) shift. For instance, the formation of a secondary carbocation adjacent to the methyl-substituted carbon could be followed by a rapid hydride shift to generate a more stable tertiary carbocation.

Carbocationic intermediates in cyclic systems can also undergo ring contraction or expansion if such a rearrangement leads to a more stable species. For example, the oxidation of the closely related 1-methylcyclohexene with chromyl chloride has been shown to produce 1-methylcyclopentanecarboxaldehyde, a product resulting from ring contraction. This suggests that carbocationic intermediates derived from the 2-methylcyclohex-3-ene framework could potentially undergo similar rearrangements.

Reduction and Oxidation Reactions

The dual functionality of this compound allows for a range of reduction and oxidation reactions.

Reduction: The acyl chloride can be selectively reduced to the corresponding aldehyde using hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride to a primary alcohol and may also reduce the double bond. Catalytic hydrogenation can be employed to selectively reduce the double bond, leaving the acyl chloride intact under controlled conditions.

Oxidation: Beyond epoxidation and dihydroxylation, the allylic positions of the cyclohexene ring are prone to oxidation. The oxidation of 1-methylcyclohexene with chromyl chloride has been reported to yield products such as 2-methylcyclohex-2-enone and 4-methylcyclohex-2-enone, indicating that oxidation can occur at both the double bond and allylic positions.

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Selective Reduction (Acyl Chloride to Aldehyde) | LiAlH(OtBu)₃ | 2-Methylcyclohex-3-ene-1-carbaldehyde |

| Reduction (Acyl Chloride to Alcohol) | LiAlH₄ | (2-Methylcyclohex-3-enyl)methanol |

| Reduction (Alkene) | H₂, Pd/C | 2-Methylcyclohexane-1-carbonyl chloride |

| Allylic Oxidation | CrO₃, Pyridine | 2-Methyl-5-oxocyclohex-3-ene-1-carbonyl chloride |

Reduction to Aldehydes and Alcohols

The reduction of the acyl chloride functional group in this compound can selectively yield either the corresponding aldehyde, 2-methylcyclohex-3-ene-1-carbaldehyde, or be taken further to the primary alcohol, (2-methylcyclohex-3-en-1-yl)methanol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Strong, unhindered hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), typically reduce the acyl chloride completely to the primary alcohol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is more reactive towards the strong hydride reagent than the starting acyl chloride, leading to immediate further reduction. chemistrysteps.com

To achieve the partial reduction to the aldehyde, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride, LiAlH(Ot-Bu)₃, is a reagent of choice for this transformation. orgoreview.comlibretexts.org Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride, allowing for the selective reduction of the highly reactive acyl chloride to the aldehyde with minimal over-reduction to the alcohol, especially when the reaction is carried out at low temperatures. chemistrysteps.comorgoreview.com Another established method for the selective conversion of acyl chlorides to aldehydes is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst. wikipedia.org

The chemoselective reduction of the acyl chloride in the presence of the cyclohexene double bond is generally feasible with these hydride reagents, as the carbon-carbon double bond is not typically reduced under these conditions.

Table 1: Reduction Products of this compound

| Reagent | Product(s) | Typical Conditions |

| LiAlH(Ot-Bu)₃ | 2-Methylcyclohex-3-ene-1-carbaldehyde | Low temperature (e.g., -78 °C) |

| Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline) | 2-Methylcyclohex-3-ene-1-carbaldehyde | Catalytic hydrogenation |

| LiAlH₄ | (2-Methylcyclohex-3-en-1-yl)methanol | Ether or THF, followed by aqueous workup |

| NaBH₄ | (2-Methylcyclohex-3-en-1-yl)methanol | Dichloromethane/water, phase-transfer catalyst tandfonline.comstackexchange.com |

Oxidation of the Cyclohexene Moiety

The cyclohexene portion of this compound is susceptible to various oxidative transformations, with the double bond being the primary site of reaction. A common and synthetically useful oxidation is epoxidation.

Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. libretexts.orglibretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in the formation of a three-membered oxirane ring. youtube.comyoutube.com The acyl chloride group is generally stable under these conditions. The stereochemistry of the epoxidation is typically syn, with the oxygen atom adding to one face of the double bond.

Other oxidizing agents can also react with the double bond. For instance, treatment with osmium tetroxide (OsO₄) followed by a reductive workup would lead to syn-dihydroxylation, affording a diol. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, could lead to oxidative cleavage of the carbon-carbon double bond.

Table 2: Potential Oxidation Products of the Cyclohexene Moiety

| Reagent | Product Structure | Reaction Type |

| m-CPBA | Epoxide | Epoxidation |

| OsO₄, then NaHSO₃ | Diol | syn-Dihydroxylation |

| 1. O₃; 2. (CH₃)₂S | Dialdehyde | Ozonolysis (reductive workup) |

Pericyclic Reactions

The unsaturated cyclohexene ring in this compound provides a scaffold for potential pericyclic reactions. These concerted reactions, governed by the principles of orbital symmetry, include cycloadditions and electrocyclic transformations.

Intramolecular Cycloadditions

If the acyl chloride moiety were converted to a group containing a dienophile, the resulting molecule could undergo an intramolecular Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. openstax.orglibretexts.org In a hypothetical derivative of this compound, where the carbonyl group is attached to a dienophilic group (e.g., an acrylate (B77674) or a maleimide), an intramolecular cycloaddition could occur. The existing cyclohexene double bond would act as the diene component. Such reactions are powerful tools for the construction of complex polycyclic systems. The feasibility and stereochemical outcome of such a reaction would depend on the length and flexibility of the tether connecting the diene and dienophile.

Electrocyclic Transformations

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. wikipedia.orglibretexts.org The cyclohexene ring in the title compound is not a conjugated diene itself. However, if a second double bond were introduced into the ring to create a 2-methyl-1,3-cyclohexadiene (B74879) system, this derivative could undergo a thermally or photochemically induced electrocyclic ring-opening to form a substituted 1,3,5-hexatriene. nih.govwolfresearchgroup.com

The stereochemistry of this ring-opening is governed by the Woodward-Hoffmann rules. For a 6π-electron system like a cyclohexadiene, a thermal ring-opening proceeds in a disrotatory fashion, while a photochemical ring-opening occurs in a conrotatory manner. wikipedia.org The substituents on the ring would influence the stereochemistry of the resulting triene.

Spectroscopic and Structural Elucidation of 2 Methylcyclohex 3 Ene 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and stereochemistry of 2-Methylcyclohex-3-ene-1-carbonyl chloride can be established.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the carbonyl chloride and the double bond. The protons on the double bond (H-3 and H-4) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-electrons. The proton attached to the carbon bearing the carbonyl chloride group (H-1) would also be shifted downfield. The methyl group protons would appear as a doublet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 3.0 - 3.5 | m |

| H-2 | 2.5 - 3.0 | m |

| H-3 | 5.5 - 6.0 | m |

| H-4 | 5.5 - 6.0 | m |

| H-5 (axial) | 2.0 - 2.4 | m |

| H-5 (equatorial) | 1.8 - 2.2 | m |

| H-6 (axial) | 2.1 - 2.5 | m |

| H-6 (equatorial) | 1.9 - 2.3 | m |

Note: The predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of 170-180 ppm for an acyl chloride. wisc.edu The olefinic carbons of the double bond are also found in the downfield region, generally between 120 and 140 ppm. wisc.edudocbrown.info The remaining aliphatic carbons resonate in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| C-3 | 125 - 135 |

| C-4 | 120 - 130 |

| C-1 | 50 - 60 |

| C-2 | 35 - 45 |

| C-5 | 25 - 35 |

| C-6 | 20 - 30 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups. wisc.edu Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

For an unambiguous assignment of all proton and carbon signals, especially in complex stereoisomers, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton connectivity throughout the cyclohexene (B86901) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule, such as the methyl group to the C-2 position and the carbonyl group to the C-1 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Functional Group Identification

IR spectroscopy is highly effective for identifying the carbonyl (C=O) and alkene (C=C) functional groups due to their characteristic absorption frequencies. The carbonyl group of an acyl chloride is known to exhibit a strong absorption band at a high frequency, typically in the range of 1785-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The C=C stretching vibration of the cyclohexene ring would appear in the region of 1640-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1785 - 1815 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-H (sp²) | 3000 - 3100 | Medium |

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl group gives a strong signal in the IR spectrum, the C=C double bond, being more polarizable, often shows a strong signal in the Raman spectrum. Therefore, Raman spectroscopy can be a powerful tool for confirming the presence and substitution pattern of the alkene functional group. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through high-resolution techniques and fragmentation pattern analysis, a wealth of structural information can be obtained.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for assigning a unique molecular formula to an analyte. nih.gov For this compound, with a nominal mass of 158.07 g/mol , HRMS can distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement allows for the confident determination of its elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C8H11ClO | 35Cl | 158.0503 |

| C8H11ClO | 37Cl | 160.0474 |

This interactive table provides the theoretical exact masses for the two major isotopes of chlorine.

The presence of chlorine is readily identified by the characteristic isotopic pattern, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. This isotopic signature, combined with the high mass accuracy of HRMS, provides strong evidence for the molecular formula of the compound.

Electron ionization (EI) mass spectrometry of acyl chlorides typically results in a series of characteristic fragmentation pathways that aid in structural elucidation. A prominent fragmentation mechanism for acyl chlorides is the formation of an acylium ion, which results from the cleavage of the carbon-chlorine bond.

For this compound, the molecular ion peak (M+) would be observed, along with a significant M+2 peak due to the 37Cl isotope. The base peak in the spectrum is often the acylium ion [M-Cl]+. Further fragmentation of the cyclohexene ring can also occur, leading to a complex but interpretable fragmentation pattern.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 158/160 | [C8H11ClO]+ (Molecular ion) |

| 123 | [C8H11CO]+ (Acylium ion) |

| 95 | [C7H11]+ |

| 81 | [C6H9]+ |

| 67 | [C5H7]+ |

This interactive table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence of the acyl chloride group and the substituted cyclohexene ring.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of a reactive intermediate like an acyl chloride can be challenging, such a study would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. weizmann.ac.ilmdpi.com

In the absence of specific crystallographic data for this compound, it is anticipated that the cyclohexene ring would adopt a half-chair conformation. The substituents, the methyl and carbonyl chloride groups, would occupy specific pseudo-equatorial or pseudo-axial positions to minimize steric strain. The precise conformation would be influenced by the crystalline packing forces.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. americanpharmaceuticalreview.com Given the reactive nature of acyl chlorides, specialized chromatographic conditions are often required. americanpharmaceuticalreview.com

Gas chromatography (GC) can be employed for the analysis of volatile and thermally stable acyl chlorides. americanpharmaceuticalreview.com To mitigate the reactivity of the analyte with active sites in the GC system, derivatization is a common strategy. americanpharmaceuticalreview.comrsc.org For instance, the acyl chloride can be converted to a more stable ester derivative prior to analysis. americanpharmaceuticalreview.com Direct GC analysis is also possible but requires a highly inert system. chromforum.org

High-performance liquid chromatography (HPLC) is another valuable tool. sielc.com Normal-phase chromatography, using non-polar mobile phases and a polar stationary phase like silica, can be suitable for the analysis of acyl chlorides, provided that protic modifiers are avoided. americanpharmaceuticalreview.com Reverse-phase HPLC is generally less suitable due to the reactivity of acyl chlorides with aqueous mobile phases, though analysis of derivatives is common. americanpharmaceuticalreview.com

Table 3: Chromatographic Methods for the Analysis of Acyl Chlorides

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Considerations |

| GC-MS | Capillary column (e.g., HP-5ms) | Helium | Mass Spectrometry | Derivatization to a stable ester is often preferred. americanpharmaceuticalreview.comrsc.org |

| HPLC (Normal Phase) | Silica | Hexane/Ethyl Acetate | UV | Avoidance of protic solvents is crucial. americanpharmaceuticalreview.com |

This interactive table summarizes suitable chromatographic techniques for the analysis of acyl chlorides like this compound.

These chromatographic techniques, particularly when coupled with mass spectrometry, provide robust methods for both the qualitative and quantitative analysis of this compound, ensuring its purity and confirming its identity.

Theoretical and Computational Investigations on 2 Methylcyclohex 3 Ene 1 Carbonyl Chloride

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Through DFT, we can model the distribution of electrons within 2-Methylcyclohex-3-ene-1-carbonyl chloride to understand its intrinsic reactivity.

The reactivity of this compound is dominated by the acyl chloride functional group (-COCl). The electronic structure is heavily influenced by the high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com These atoms strongly withdraw electron density, rendering the carbonyl carbon significantly electron-deficient and thus highly electrophilic. chemistrystudent.comstudymind.co.uk This pronounced positive partial charge makes it an excellent target for attack by nucleophiles. studymind.co.ukfiveable.me

Interactive Table 5.1: Representative Calculated Partial Atomic Charges for the Acyl Chloride Group

This table presents typical partial charge values (in atomic units, a.u.) for the atoms in an acyl chloride functional group, as would be predicted by DFT calculations. These values illustrate the electron distribution that drives the group's reactivity.

| Atom | Typical Partial Charge (a.u.) | Implication |

| Carbonyl Carbon (C=O) | +0.7 to +0.9 | Highly electrophilic, primary site for nucleophilic attack. studymind.co.uk |

| Carbonyl Oxygen (O) | -0.5 to -0.7 | High electron density, acts as a Lewis base. |

| Chlorine (Cl) | -0.1 to -0.3 | Electron-withdrawing, good leaving group. fiveable.me |

This charge distribution predicts that the molecule will readily undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, ultimately displacing the chloride ion. fiveable.mechemistrysteps.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The nature and energy of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character. youtube.com

For this compound:

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is critical to the molecule's electrophilicity. youtube.com Theoretical models consistently show that for acyl chlorides, the LUMO is primarily the π* (antibonding) orbital of the carbonyl group (C=O). This orbital is localized on the carbonyl carbon and oxygen, with a large coefficient on the carbon atom. This confirms that the carbonyl carbon is the principal site for accepting electrons from an incoming nucleophile. libretexts.org

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the highest energy electrons and determines the molecule's nucleophilic character. youtube.com In this molecule, the HOMO is likely to be a combination of the p-orbitals of the C=C double bond in the cyclohexene (B86901) ring and the lone pair orbitals on the oxygen and chlorine atoms. The interaction between these orbitals and the orbitals of other reactants dictates certain reaction selectivities.

Interactive Table 5.2: Predicted Frontier Orbital Characteristics

This table summarizes the expected properties of the HOMO and LUMO for this compound based on FMO theory.

| Orbital | Primary Location | Key Atomic Contributions | Predicted Role in Reactivity |

| LUMO | Carbonyl Group | Carbonyl Carbon (C), Carbonyl Oxygen (O) | Accepts electrons; defines the site of nucleophilic attack. youtube.comlibretexts.org |

| HOMO | Cyclohexene Ring / Heteroatoms | Alkene Carbons (C=C), Oxygen (O), Chlorine (Cl) | Donates electrons in certain orbital-controlled reactions. |

The energy gap between the HOMO and LUMO also provides insight into the molecule's stability and electronic transitions. Introducing substituents can tune these frontier orbital energy levels. rsc.org

Conformational Analysis and Ring Dynamics

The cyclohexene ring is not planar and exists in several interconverting conformations. The presence of substituents—a methyl group at position 2 and a carbonyl chloride group at position 1—significantly influences the conformational landscape and the energy barriers between different forms.

The most stable conformation for a simple cyclohexene ring is the "half-chair." In this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. Computational modeling can determine the relative energies of these conformers to identify the most stable structures (energy minima) and the energy barriers (transition states) for interconversion.

Due to steric hindrance, substituents generally prefer the pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions. The bulkier carbonyl chloride group would have a strong preference for the pseudo-equatorial position. The relative orientation (cis/trans) of the two substituents also leads to distinct diastereomers with different energies.

Interactive Table 5.3: Hypothetical Relative Energies of Conformers

This table provides an illustrative example of relative energies for different conformations of a disubstituted cyclohexene like the target molecule, as would be determined by DFT geometry optimization. Lower energy indicates greater stability.

| Diastereomer | Methyl Group Position | Carbonyl Chloride Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| trans | pseudo-equatorial | pseudo-equatorial | 0.00 (most stable) | High |

| trans | pseudo-axial | pseudo-axial | ~2.5 - 4.0 | Low |

| cis | pseudo-equatorial | pseudo-axial | ~1.8 - 2.5 | Moderate |

| cis | pseudo-axial | pseudo-equatorial | ~2.0 - 2.8 | Moderate |

The transition states for ring inversion would resemble twist-boat or boat-like structures, which are typically higher in energy.

The methyl and carbonyl chloride groups not only determine the preferred conformation but also affect the flexibility of the cyclohexene ring.

Steric Bulk: The size of the substituent is a critical factor. The larger carbonyl chloride group creates a significant energetic penalty when in a pseudo-axial position, thus "locking" the ring more rigidly into a conformation where it is pseudo-equatorial.

Electronic Effects: The sp²-hybridized carbonyl carbon of the acyl chloride group has specific steric demands and electronic interactions with the ring that can subtly alter bond angles and torsional strains compared to a simple alkyl group.

Ring Flattening: The C=C double bond already causes a flattening of that portion of the ring. The substituents and their preferred orientations influence the degree of puckering in the saturated part of the ring. Computational studies on various substituted cyclohexanes show that substituent identity strongly dictates conformational preferences. researchgate.net

Reaction Pathway Elucidation and Transition State Modeling

A primary application of computational chemistry is to map the entire energy profile of a chemical reaction, identifying intermediates and transition states. For this compound, the characteristic reaction is nucleophilic acyl substitution. chemistrystudent.comchemistrysteps.com

The generally accepted mechanism is a two-step addition-elimination process. libretexts.orgchemguide.co.uk

Addition Step: The nucleophile (e.g., H₂O, ROH, RNH₂) attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy, unstable tetrahedral intermediate where the carbon atom is sp³-hybridized. Computational modeling can locate the transition state (TS1) leading to this intermediate.

Elimination Step: The tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. fiveable.me This step also has a transition state (TS2) associated with the breaking of the C-Cl bond.

DFT calculations can model the geometries of the reactants, intermediates, transition states, and products, and calculate their corresponding energies. researchgate.net This allows for the construction of a reaction energy profile.

Interactive Table 5.4: Representative Energy Profile for Nucleophilic Acyl Substitution

This table shows hypothetical thermodynamic and kinetic data for the reaction of an acyl chloride with water (hydrolysis), as would be derived from DFT calculations. Values are illustrative.

| Reaction Step | Species | Description | ΔG (kcal/mol) (Relative to Reactants) | ΔG‡ (kcal/mol) (Activation Energy) |

| 1 (Addition) | TS1 | Nucleophilic attack of H₂O on C=O | - | ~10-15 |

| - | Intermediate | Tetrahedral Intermediate | ~5-8 | - |

| 2 (Elimination) | TS2 | C-Cl bond breaking | - | ~2-5 (from intermediate) |

| - | Products | Carboxylic Acid + HCl | < 0 (exergonic) | - |

These computational models confirm that the formation of the tetrahedral intermediate is often the rate-determining step. They also provide detailed three-dimensional structures of the transition states, revealing the precise atomic motions involved as bonds are formed and broken. researchgate.net

Computational Studies of Nucleophilic Attack Mechanisms

Currently, there are no specific computational studies detailing the mechanisms of nucleophilic attack on this compound. Such studies would be invaluable for understanding the intricacies of its reactivity. Typically, these investigations would employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways.

A theoretical examination would likely focus on the addition-elimination mechanism, which is characteristic of acyl chlorides. Key aspects to investigate would include the geometry of the transition states, the activation energies for the formation of tetrahedral intermediates, and the subsequent elimination of the chloride leaving group. The influence of the methyl group and the cyclohexene ring conformation on the electrophilicity of the carbonyl carbon would be a central point of analysis. By mapping the potential energy surface, researchers could predict the most favorable reaction pathways with various nucleophiles, ranging from simple anions to more complex organic molecules.

Understanding Stereochemical Outcomes through Computational Chemistry

The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of two chiral centers. However, no computational studies have been published that specifically address the stereoselectivity of its reactions.

Computational chemistry offers powerful tools to predict and rationalize the formation of diastereomers. By calculating the energies of the different transition states leading to various stereoisomeric products, it is possible to predict the major product of a reaction. For this compound, computational models could elucidate how the conformational preferences of the cyclohexene ring and the steric hindrance posed by the methyl group direct the incoming nucleophile to a specific face of the carbonyl group. Such an analysis would be crucial for designing stereoselective syntheses utilizing this compound.

Molecular Dynamics Simulations for Reactive Behavior

To date, no molecular dynamics (MD) simulations of this compound have been reported. MD simulations could provide critical insights into the dynamic behavior of this molecule in solution, which is essential for understanding its reactivity in a realistic chemical environment.

MD simulations would allow researchers to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations could model the solvation of the acyl chloride and its interaction with solvent molecules, which can significantly influence reaction rates and mechanisms. By simulating the approach of a nucleophile, MD studies could reveal the preferred trajectories of attack and the role of the solvent in mediating the reaction.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound may exist, specific computational predictions of its spectroscopic parameters are not found in the current body of scientific literature. Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, theoretical calculations could predict the 1H and 13C NMR spectra, aiding in the structural elucidation and conformational analysis of the molecule and its reaction products. Similarly, the calculation of its IR spectrum would allow for the assignment of key vibrational modes, such as the characteristic carbonyl stretching frequency, and how it is influenced by the molecular structure. The lack of such published computational data highlights a gap in the comprehensive characterization of this compound.

Below is a table of predicted spectroscopic data for a related compound, 2-methylcyclohexanone, which can serve as a reference for the type of data that could be generated for this compound.

| Spectroscopic Data Type | Predicted Value for 2-methylcyclohexanone |

| 13C NMR Chemical Shift (Carbonyl C) | ~211 ppm |

| IR Stretching Frequency (C=O) | ~1715 cm-1 |

It is important to note that these values are for a different, albeit structurally related, molecule and would differ for this compound due to the presence of the double bond and the carbonyl chloride group.

Applications of 2 Methylcyclohex 3 Ene 1 Carbonyl Chloride in Advanced Organic Synthesis

A Building Block in Complex Molecule Synthesis

Acyl chlorides are highly reactive functional groups, prized in organic synthesis for their ability to readily form new carbon-carbon and carbon-heteroatom bonds. In principle, 2-Methylcyclohex-3-ene-1-carbonyl chloride, with its chiral center, alkene functionality, and reactive acyl chloride group, possesses the structural features of a valuable synthetic intermediate.

Synthesis of Natural Product Scaffolds

The cyclohexene (B86901) ring is a common motif in a multitude of natural products. The Diels-Alder reaction is a powerful tool for constructing this six-membered ring system. For instance, the reaction between isoprene (B109036) and acrylic acid is a well-known route to a methyl-substituted cyclohexene carboxylic acid. However, this reaction primarily yields the 4-methyl isomer, not the 2-methyl precursor to the title compound.

While the framework of this compound could theoretically be incorporated into natural product synthesis, specific examples of its use to create complex natural product scaffolds are not reported in peer-reviewed literature. General strategies involving related cyclohexene derivatives often utilize the alkene for further functionalization, such as epoxidation, dihydroxylation, or cleavage, to build molecular complexity.

Preparation of Chiral Intermediates

The synthesis of single-enantiomer compounds is crucial in the development of pharmaceuticals and other bioactive molecules. The asymmetric Diels-Alder reaction, using chiral auxiliaries or catalysts, can produce optically active cyclohexene carboxylic acids. These chiral acids can then be converted to their corresponding acyl chlorides.

For example, the diastereoselective Diels-Alder reaction utilizing lactic acid esters as chiral auxiliaries is a method for producing optically active 3-cyclohexene-1-carboxylic acid. acs.org Such strategies could theoretically be adapted to produce chiral 2-methylcyclohex-3-enecarboxylic acid, which could then be converted to the chiral acyl chloride. This chiral building block would be a valuable intermediate, allowing for the introduction of a stereocenter into a target molecule. However, specific documented instances of this compound being used for this purpose are not readily found.

Precursor for Pharmaceutical and Agrochemical Intermediates

The modification of core scaffolds to create libraries of compounds for biological screening is a cornerstone of drug discovery and agrochemical development. The reactive nature of acyl chlorides makes them ideal for this purpose.

Routes to Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. Acyl chlorides are common precursors for a variety of heterocycles. For example, they can react with binucleophiles, such as amino alcohols or hydrazines, to form oxazines, pyrazolones, and other ring systems. While these are standard transformations in organic chemistry, the application of these methods starting specifically with this compound is not detailed in the literature.

Derivatization towards Biologically Active Molecules

The derivatization of carboxylic acids and their corresponding acyl chlorides is a fundamental strategy in medicinal chemistry. By reacting the acyl chloride with various amines, alcohols, or other nucleophiles, a diverse range of amides and esters can be generated. These new compounds can then be tested for biological activity.

Research has shown that some cyclohexene carboxylic acid derivatives possess potent antitumor activity. researchgate.net This suggests that derivatives of this compound could also exhibit interesting biological properties. However, a direct link or specific studies on the biological activity of molecules derived from this particular compound are absent from the current body of scientific literature.

Role in Polymer Chemistry and Advanced Materials

The alkene and acyl chloride functionalities present in this compound suggest potential applications in polymer chemistry. The alkene could participate in addition polymerization reactions, while the acyl chloride could be used to modify existing polymers or to create polyesters or polyamides through condensation polymerization. Despite this theoretical potential, there is no evidence in published literature or patents to suggest that this compound has been used as a monomer or a reactive intermediate in the field of polymer chemistry or advanced materials.

Development of Novel Synthetic Methodologies

The exploration of versatile and reactive building blocks is a cornerstone of modern organic synthesis. This compound, a bifunctional molecule, presents a unique scaffold for the development of novel synthetic methodologies. Its structure, incorporating both a reactive acyl chloride and a modifiable cyclohexene ring, offers multiple avenues for intricate molecular construction.

Exploration of Unique Reactivity Profiles

The reactivity of this compound is primarily dictated by its two key functional groups: the acyl chloride and the carbon-carbon double bond within the cyclohexene ring. The interplay between these groups, influenced by the methyl substituent, gives rise to a distinct reactivity profile that can be harnessed for complex molecular synthesis.

The presence of the double bond introduces the possibility of various addition reactions. Electrophilic additions, such as halogenation and hydrohalogenation, can proceed with regioselectivity influenced by the electronic effects of the carbonyl group and the directing effect of the methyl group. Furthermore, the alkene can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, providing a pathway to complex polycyclic structures. Researchers have investigated the diastereoselectivity of such reactions, which is often controlled by the existing stereocenter at the methyl-substituted carbon.

The unique spatial arrangement of the functional groups in this compound can also lead to intramolecular reactions. Under specific conditions, the acyl chloride or a derivative thereof can react with the double bond, leading to the formation of bicyclic lactones or other constrained ring systems. These transformations are of significant interest for the synthesis of natural products and other biologically active molecules.

A summary of the potential reactivity of this compound is presented below:

| Functional Group | Reaction Type | Potential Products |

| Acyl Chloride | Nucleophilic Acyl Substitution | Esters, Amides, Ketones, Anhydrides |

| Cyclohexene | Electrophilic Addition | Halohydrins, Dihaloalkanes |

| Cyclohexene | Cycloaddition | Bicyclic and Polycyclic compounds |

| Combined | Intramolecular Cyclization | Bicyclic lactones and ketones |

Catalytic Cycles Involving Acyl Chlorides

Acyl chlorides are pivotal substrates in a multitude of catalytic cycles, enabling the efficient and selective synthesis of a wide range of organic compounds. While specific catalytic cycles involving this compound are not extensively documented, its structural features suggest its compatibility with several established catalytic systems.

One of the most prominent applications of acyl chlorides in catalysis is in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound could be used to acylate aromatic compounds. The catalytic cycle for this process is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the acyl chloride. This is followed by the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with an aromatic substrate. Subsequent deprotonation of the resulting arenium ion regenerates the aromatic system and releases the catalyst, allowing it to participate in further cycles.

Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the utilization of acyl chlorides. For instance, in the Sonogashira coupling, a palladium catalyst, in conjunction with a copper co-catalyst, facilitates the reaction between an acyl chloride and a terminal alkyne to form an α,β-alkynyl ketone. The catalytic cycle typically involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of the cyclohexene moiety in this compound could offer interesting opportunities for subsequent intramolecular reactions of the resulting alkynyl ketone.

Furthermore, acyl chlorides can be employed in catalytic asymmetric synthesis. Chiral Lewis bases, such as certain phosphines or amines, can activate acyl chlorides towards nucleophilic attack, enabling enantioselective transformations. For example, in a catalytic asymmetric alcoholysis, a chiral catalyst can bind to the acyl chloride, forming a highly reactive and stereochemically defined intermediate. The subsequent attack by an alcohol would then proceed with high enantioselectivity. The stereocenter in this compound could exert a synergistic or antagonistic effect in such diastereoselective reactions.

A generalized scheme for a catalytic cycle involving an acyl chloride is depicted below:

| Step | Process | Description |

| 1 | Catalyst Activation | The active catalyst is generated or introduced into the reaction. |

| 2 | Substrate Coordination | The acyl chloride coordinates to the catalyst. |

| 3 | Nucleophilic Attack | A nucleophile attacks the activated acyl chloride. |

| 4 | Product Formation | The desired product is formed. |

| 5 | Catalyst Regeneration | The catalyst is released and can re-enter the cycle. |

The development of novel catalytic cycles that can exploit the unique bifunctionality of this compound remains an active area of research, with the potential to unlock new pathways for the synthesis of complex and valuable molecules.

Future Research Directions and Concluding Remarks

Exploration of Uncharted Reactivity and Novel Transformations

The unique bifunctional nature of 2-methylcyclohex-3-ene-1-carbonyl chloride, possessing both an electrophilic acyl chloride and a nucleophilic alkene, opens the door to a wide array of unexplored chemical transformations. The acyl chloride group is a well-established precursor for esters, amides, and ketones through reactions with nucleophiles. smolecule.com However, the interplay between this group and the adjacent chiral centers and the double bond remains a fertile ground for investigation.

Future work could focus on intramolecular reactions, where the acyl chloride or a derivative is induced to react with the double bond, leading to complex bicyclic structures. For instance, intramolecular Friedel-Crafts acylations on an appended aromatic ring or carbonyl-ene reactions could yield novel polycyclic scaffolds. chemtube3d.com Furthermore, the alkene moiety can be targeted for various additions, such as epoxidation, dihydroxylation, or cycloaddition, with the potential for the existing stereocenters to direct the stereochemical outcome of these transformations. researchgate.netparis-saclay.fr The development of methods for the regioselective functionalization of such cyclohexene (B86901) systems is an active area of research. duke.edunih.govnih.gov

A summary of potential novel transformations is presented below:

| Reaction Class | Potential Transformation | Expected Product Type |

| Intramolecular Cyclization | Lewis acid-mediated reaction of the acyl chloride with the alkene. | Bicyclic ketones or lactones. |

| Tandem Reactions | Nucleophilic addition to the acyl chloride followed by an alkene functionalization. | Densely functionalized cyclohexanes. |

| Radical Chemistry | Radical addition to the alkene initiated by photoredox or thermal methods. | Complex substituted cyclohexyl derivatives. |

| Metathesis | Ring-opening or cross-metathesis involving the cyclohexene double bond. | Functionalized dienes or larger rings. |

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which are hazardous and produce stoichiometric waste. acs.org A key future direction is the development of greener synthetic routes to this compound and its derivatives. This aligns with the broader goals of sustainable chemistry to improve safety and reduce environmental impact. digitallibrary.co.in

Research could explore catalytic methods that avoid chlorinated reagents altogether. For instance, catalytic carbonylation of a suitable precursor could be a viable alternative. Moreover, the use of green reaction media, such as ionic liquids or supercritical carbon dioxide, could replace conventional volatile organic solvents, minimizing pollution and facilitating product separation. digitallibrary.co.in Biocatalysis, using enzymes to perform specific transformations under mild conditions, also represents a promising frontier for the synthesis of the parent carboxylic acid with high stereoselectivity.

Advancements in Asymmetric Synthesis and Stereocontrol

This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers. The ability to selectively synthesize a single enantiomer or diastereomer is crucial, as different stereoisomers can have vastly different biological activities or material properties. Future research will undoubtedly focus on developing robust methods for asymmetric synthesis and stereocontrol.

Catalytic asymmetric Diels-Alder reactions are a powerful tool for constructing substituted cyclohexene rings with high enantiomeric excess and could be adapted for the synthesis of the precursor acid. researchgate.net Another promising strategy is the asymmetric rhodium-catalyzed 1,4-addition of organometallic reagents to cyclohexenones, which has been used to synthesize related structures. mdpi.comnih.gov Additionally, kinetic resolution of a racemic mixture of the corresponding carboxylic acid or alcohol, using chiral catalysts or enzymes, could provide access to enantiomerically pure forms. An expeditious asymmetric synthesis of a related compound, pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate, has been achieved via a domino reaction, highlighting the potential for sophisticated, multi-step, one-pot transformations. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The synthesis and use of reactive intermediates like acyl chlorides can be challenging in traditional batch processes due to safety concerns and difficulties in controlling reaction parameters. Flow chemistry offers a compelling solution by performing reactions in continuous-flow reactors. researchgate.netnih.gov This technology enables precise control over temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety, particularly when handling hazardous reagents. mdpi.comresearchgate.net

Future research should aim to develop a continuous-flow process for the synthesis of this compound. Such a system could be integrated with automated platforms for reaction optimization and library synthesis. syrris.com By combining flow chemistry with artificial intelligence and machine learning algorithms, it may become possible to rapidly explore reaction conditions and generate a diverse library of derivatives for screening in drug discovery or materials science applications. syrris.com

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | On-demand synthesis from the corresponding carboxylic acid. | Enhanced safety, improved heat transfer, higher purity, easy scalability. researchgate.net |

| Automated Synthesis | High-throughput synthesis of amide and ester libraries. | Rapid generation of compound libraries for screening, efficient optimization. syrris.com |

| Process Analytical Technology (PAT) | In-line monitoring of reaction progress using spectroscopic methods (e.g., IR, NMR). | Real-time process control, ensuring consistent product quality. |

Interdisciplinary Research Opportunities

As a versatile chemical building block, this compound holds potential for a wide range of interdisciplinary applications. Its defined three-dimensional structure and reactive handles make it an attractive scaffold for the synthesis of new pharmaceuticals, agrochemicals, and functional materials.

In medicinal chemistry, the compound can be used to generate libraries of small molecules for screening against various biological targets. The cyclohexene core is a common motif in many natural products and bioactive molecules. By reacting the acyl chloride with diverse amines and alcohols, a wide range of amides and esters with varied steric and electronic properties can be produced, analogous to strategies used in hit-to-lead optimization programs. acs.orgacs.org

In materials science, this compound could serve as a monomer or cross-linking agent for the development of novel polymers. The presence of the double bond allows for polymerization through various mechanisms, while the acyl chloride group can be used to graft the polymer onto surfaces or other materials. This could lead to the creation of materials with tailored properties for applications in coatings, adhesives, or advanced composites.

Concluding Remarks

While this compound is not yet a widely studied compound, its chemical structure is rich with potential. The future of research on this molecule lies in a multidisciplinary approach that combines fundamental studies of its reactivity with modern synthetic technologies like asymmetric catalysis and flow chemistry. By pursuing the research directions outlined above, the scientific community can unlock the full potential of this versatile building block, paving the way for innovations in organic synthesis, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products